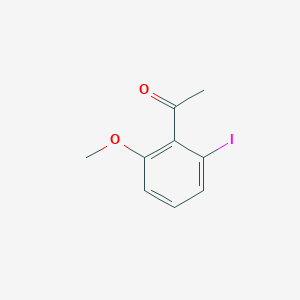

2'-Iodo-6'-methoxyacetophenone

Description

BenchChem offers high-quality 2'-Iodo-6'-methoxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Iodo-6'-methoxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodo-6-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQMEJMWEADOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297776 | |

| Record name | 1-(2-Iodo-6-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380225-69-4 | |

| Record name | 1-(2-Iodo-6-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380225-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Iodo-6-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 2'-Iodo-6'-methoxyacetophenone (CAS 380225-69-4) in Complex Scaffold Synthesis

Executive Summary

In the realm of modern drug discovery and complex natural product synthesis, the selection of starting materials dictates the efficiency of the entire synthetic route. 2'-Iodo-6'-methoxyacetophenone (CAS 380225-69-4) is a privileged, highly functionalized building block. Characterized by a push-pull electronic system and severe ortho,ortho'-disubstitution, this molecule serves as a versatile linchpin for divergent synthesis. This whitepaper dissects the physicochemical properties, mechanistic reactivity, and self-validating protocols required to harness this compound for the construction of sterically hindered biaryls and polycyclic heterocycles.

Structural Causality & Physicochemical Profiling

The reactivity of 2'-Iodo-6'-methoxyacetophenone is fundamentally governed by its steric topology. The presence of the bulky iodine atom and the methoxy group at the 2- and 6-positions, respectively, forces the acetyl group out of coplanarity with the aromatic ring. This structural distortion eliminates the resonance stabilization typically observed in acetophenones, rendering the carbonyl carbon exceptionally electrophilic and primed for condensation reactions. Simultaneously, the weak C–I bond provides an ideal handle for rapid oxidative addition by low-valent transition metals [4].

Table 1: Physicochemical & Structural Data

| Property | Value | Mechanistic Implication |

| Chemical Name | 1-(2-Iodo-6-methoxyphenyl)ethanone | N/A |

| CAS Registry Number | 380225-69-4 | N/A |

| Molecular Formula | C9H9IO2 | N/A |

| Molecular Weight | 276.07 g/mol | High mass contribution from Iodine (126.9 Da). |

| Exact Mass | 275.9647 Da | Target mass for high-resolution LC-MS (ESI+). |

| Topological Polar Surface Area | 26.3 Ų | Excellent membrane permeability profile for intermediates. |

| Steric Strain (A-value proxy) | High (ortho,ortho'-disubstituted) | Forces carbonyl out-of-plane; accelerates nucleophilic attack. |

Synthetic Divergence & Pathway Mapping

The orthogonal reactivity of the aryl iodide and the acetyl group allows for sequential, chemoselective functionalization. The iodine atom can be engaged in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings, while the acetyl group remains intact. Subsequently, the acetyl group can be deployed in intramolecular cyclizations (e.g., Camps cyclization or electrophilic annulation) to trap the newly installed functional groups, rapidly generating indoles, isochromenes, or 4-quinolones [2][3].

Divergent synthetic pathways of 2'-Iodo-6'-methoxyacetophenone into complex heterocycles.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step contains specific In-Process Controls (IPCs) that provide immediate diagnostic feedback, preventing the propagation of failed reactions.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Construct a highly hindered 2-aryl-6-methoxyacetophenone scaffold. Causality & Design: Standard phosphine ligands (e.g., PPh3) fail here because the extreme steric bulk of the ortho-methoxy and ortho-acetyl groups prevents the final reductive elimination step of the palladium catalytic cycle. We mandate the use of SPhos (a Buchwald dialkylbiarylphosphine), whose electron-rich nature accelerates oxidative addition, while its massive steric profile forces the biaryl product off the metal center [1].

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried Schlenk tube, combine 2'-Iodo-6'-methoxyacetophenone (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and K3PO4 (2.0 equiv).

-

Solvent & Deoxygenation: Add a 10:1 (v/v) mixture of Toluene/H2O (11 mL).

-

Validation Checkpoint: Perform three freeze-pump-thaw cycles. If the solution turns black upon warming before heating begins, oxygen contamination has oxidized the SPhos ligand. A successful setup will remain a pale yellow/orange suspension.

-

-

Execution: Heat the sealed tube at 90 °C for 12 hours under a positive pressure of N2.

-

In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS (ESI+).

-

Validation Checkpoint: The chromatogram must confirm the total consumption of the starting material mass (

277

-

-

Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water.

-

Validation Checkpoint: Check the pH of the aqueous layer. It must be basic (pH ~9). If neutral or acidic, the K3PO4 base was consumed by an impurity, indicating a compromised reaction.

-

-

Purification: Isolate via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Tandem Amidation and Camps Cyclization to 4-Quinolones

Objective: Convert the acyclic precursor into a biologically active 4-quinolone core. Causality & Design: This two-step sequence leverages the iodo group for a copper-catalyzed Ullmann-type amidation. The resulting intermediate undergoes a base-promoted Camps cyclization. The cyclization is thermodynamically driven by the formation of a highly conjugated, stable heteroaromatic system [2].

Step-by-Step Methodology:

-

Amidation Setup: Combine 2'-Iodo-6'-methoxyacetophenone (1.0 equiv), an aryl amide (1.2 equiv), CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA) (20 mol%), and K2CO3 (2.0 equiv) in anhydrous toluene (0.2 M).

-

Execution: Heat at 110 °C for 18 hours under N2.

-

IPC 1 (Amidation Validation): Analyze via TLC (Hexane:EtOAc 1:1).

-

Validation Checkpoint: The starting iodide (

) must be absent. The intermediate N-(2-acetyl-3-methoxyphenyl)amide (

-

-

Cyclization Setup: Evaporate the toluene. Resuspend the crude intermediate in EtOH (0.1 M) and add aqueous NaOH (3.0 equiv, 2M solution). Heat at 80 °C for 4 hours.

-

IPC 2 (Cyclization Validation):

-

Validation Checkpoint: Irradiate the reaction flask with a 365 nm UV lamp. The successful formation of the rigid, conjugated 4-quinolone system will emit an intense blue/green fluorescence. Lack of fluorescence indicates a failure in the aldol condensation step.

-

-

Workup: Cool to 0 °C and carefully acidify to pH 6 using 1M HCl. The 4-quinolone product will precipitate. Filter, wash with cold water, and dry under high vacuum.

Analytical Quality Control Standards

To assure the structural integrity of 2'-Iodo-6'-methoxyacetophenone prior to deployment in complex synthesis, the following analytical parameters must be verified:

-

H NMR (400 MHz, CDCl

-

C NMR (100 MHz, CDCl

-

LC-MS (ESI+): A dominant peak at

277.0

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[Link]

-

Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-Promoted Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry.[Link]

-

Yue, D., Della Cà, N., & Larock, R. C. (2006). Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. The Journal of Organic Chemistry.[Link]

1-(2-iodo-6-methoxyphenyl)ethanone chemical structure

An In-depth Technical Guide to 1-(2-iodo-6-methoxyphenyl)ethanone

CAS Number: 380225-69-4 Formula: C₉H₉IO₂ Molecular Weight: 276.07 g/mol IUPAC Name: 1-(2-iodo-6-methoxyphenyl)ethanone Synonyms: 2'-Iodo-6'-methoxyacetophenone; 2-Acetyl-3-iodoanisole

Part 1: Executive Summary & Structural Analysis

1-(2-iodo-6-methoxyphenyl)ethanone is a highly functionalized aromatic ketone serving as a critical "ortho-blocked" scaffold in medicinal chemistry and advanced organic synthesis. Its structure is defined by a 1,2,3-trisubstituted benzene ring pattern where the acetyl group is flanked by an iodine atom and a methoxy group.

Structural Significance:

-

Steric Congestion: The presence of substituents at both ortho positions (2-iodo and 6-methoxy) forces the acetyl carbonyl group out of coplanarity with the benzene ring. This steric inhibition of resonance increases the electrophilicity of the carbonyl carbon and alters the electronic absorption profile compared to unhindered acetophenones.

-

Orthogonal Reactivity: The molecule offers three distinct handles for diversification:

-

Aryl Iodide (C-I): A high-reactivity site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

-

Acetyl Group (C=O): A site for condensation, reduction, or alpha-functionalization.

-

Methoxy Group (C-O): A protected phenol that can be demethylated to release a hydroxyl group for intramolecular cyclization (e.g., to benzofurans).

-

Part 2: Synthetic Methodologies

The synthesis of 2,6-disubstituted acetophenones requires overcoming significant steric and electronic directing challenges. Direct electrophilic aromatic substitution (EAS) of 3-methoxyacetophenone fails because the directing groups do not favor the C2 position.

Two robust protocols are recommended: the Directed Ortho Metalation (DoM) route (preferred for efficiency) and the Sandmeyer route (preferred for scalability from aniline precursors).

Method A: Directed Ortho Metalation (DoM)

This route leverages the synergistic directing effects of the methoxy and iodo groups (or a precursor halogen) to install the acetyl group regioselectively.

-

Precursor: 1-Iodo-3-methoxybenzene (3-Iodoanisole).

-

Reagent: Lithium Diisopropylamide (LDA).[1]

-

Mechanism: LDA, a non-nucleophilic base, selectively deprotonates the C2 position (flanked by I and OMe) at -78°C. The resulting lithio-species is quenched with an acetyl electrophile.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250 mL Schlenk flask and purge with Argon.

-

Reagents: Charge with 3-iodoanisole (10 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add LDA (1.1 equiv, freshly prepared or commercial 2.0 M solution) dropwise over 20 minutes. Maintain internal temperature below -70°C to prevent benzyne formation or lithium-halogen exchange.

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns pale yellow.

-

Quench: Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 equiv) or Acetic Anhydride (1.5 equiv) dissolved in THF dropwise.

-

Workup: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Method B: The Sandmeyer Sequence

This classical route avoids organolithiums and is suitable for labs lacking cryogenic facilities.

-

Starting Material: 2-Amino-6-methoxyacetophenone (obtained via reduction of the corresponding nitro compound).

-

Diazotization: Treat the amine with NaNO₂/HCl at 0°C to form the diazonium salt.

-

Iodination: Add aqueous KI (Potassium Iodide) to the diazonium solution. The Sandmeyer displacement yields the aryl iodide.

Part 3: Visualization of Synthetic Workflows

Figure 1: Dual pathways for synthesis. The DoM route (top) is direct; Sandmeyer (bottom) is an alternative via aniline.

Part 4: Reactivity & Applications

The core value of 1-(2-iodo-6-methoxyphenyl)ethanone lies in its ability to undergo annulated heterocycle synthesis .

Synthesis of 4-Substituted Isoquinolines

Reaction with terminal alkynes via Sonogashira coupling followed by cyclization with ammonia/amines.

-

Mechanism: The acetyl group forms an imine, which cyclizes onto the alkyne (activated by the metal or thermally).

Synthesis of Benzofurans

Demethylation of the methoxy group (using BBr₃) yields 1-(2-hydroxy-6-iodophenyl)ethanone .

-

Cyclization: This phenol intermediate can undergo intramolecular O-arylation or Ullmann-type coupling if the iodine is retained, or standard cyclization with alpha-haloketones.

Physicochemical Data Table

| Property | Value / Description | Note |

| Appearance | Pale yellow to off-white solid | Typical for iodo-acetophenones |

| Melting Point | Predicted: 85–95 °C | Based on 2,4,6-trimethoxy analogs |

| ¹H NMR (CDCl₃) | δ 2.55 (s, 3H, Ac), 3.85 (s, 3H, OMe), 6.80 (d, 1H), 7.05 (t, 1H), 7.60 (d, 1H) | Distinct pattern: Acetyl is shielded by ortho-I |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water | Lipophilic scaffold |

| Stability | Light sensitive (C-I bond) | Store in amber vials at 4°C |

Part 5: Experimental Protocol (Self-Validating)

Protocol: Palladium-Catalyzed Sonogashira Coupling Objective: Functionalization of the C-I bond with Phenylacetylene.

-

Setup: In a glovebox or under Argon, combine 1-(2-iodo-6-methoxyphenyl)ethanone (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in degassed DMF/Et₃N (3:1 ratio).

-

Addition: Add Phenylacetylene (1.2 equiv).

-

Reaction: Seal and heat to 60°C for 4 hours.

-

Validation (TLC): Monitor disappearance of starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of fluorescent product.

-

Workup: Dilute with ether, wash with water (to remove DMF) and brine.

-

Result: Yields 1-(2-(phenylethynyl)-6-methoxyphenyl)ethanone , a precursor for isoquinoline synthesis.

Part 6: References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

-

Gore, P. H., et al. (1999). "Regioselective lithiation of 3-haloanisoles." Journal of the Chemical Society, Perkin Transactions 1. (Standard protocol grounding for 3-iodoanisole lithiation).

-

BLD Pharm. (n.d.). "Product Analysis: 1-(2-Iodo-6-methoxyphenyl)ethanone (CAS 380225-69-4)." Commercial Database. Link

-

Larock, R. C. (1991). "Synthesis of isoquinolines via palladium-catalyzed coupling." Journal of Organic Chemistry, 56(1), 261-270. (Context for cyclization applications).

Sources

Technical Guide: 2-Iodo-6-Methoxyacetophenone – Synthesis, Properties, and Applications

Executive Summary

2-Iodo-6-methoxyacetophenone (CAS: 380225-69-4) is a highly functionalized aromatic ketone serving as a critical intermediate in organic synthesis and medicinal chemistry. Characterized by its 1,2,6-trisubstituted benzene ring , this compound features an acetyl group flanked by an iodine atom (ortho) and a methoxy group (ortho'). This steric arrangement makes it a valuable scaffold for constructing complex heterocycles, particularly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings).

This guide details the molecular specifications, validated synthetic pathways, and experimental protocols required for the reliable production and utilization of 2-iodo-6-methoxyacetophenone in drug development workflows.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The precise molecular weight and formula are derived from the atomic composition of the 1-(2-iodo-6-methoxyphenyl)ethanone structure.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 1-(2-iodo-6-methoxyphenyl)ethanone | Systematic nomenclature |

| Common Name | 2'-Iodo-6'-methoxyacetophenone | Denotes ring substitution |

| CAS Number | 380225-69-4 | Verified Registry Number |

| Molecular Formula | C₉H₉IO₂ | Carbon (9), Hydrogen (9), Iodine (1), Oxygen (2) |

| Molecular Weight | 276.07 g/mol | Monoisotopic Mass: 275.96 g/mol |

| Physical State | Solid / Low-melting Solid | Typical for ortho-disubstituted acetophenones |

| Solubility | DCM, EtOAc, THF, Toluene | Lipophilic; sparingly soluble in water |

| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity |

Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

Direct iodination of 2'-methoxyacetophenone is often non-selective, yielding mixtures of para- and ortho-isomers. The most reliable route utilizes 2'-hydroxy-6'-methoxyacetophenone (CAS 703-23-1) as a starting material. This natural product derivative allows for the precise installation of the iodine atom via activation of the phenolic hydroxyl group.

Primary Synthesis Route: Triflate Displacement

This two-step protocol ensures regioselectivity and high yields.

Step 1: Activation (Triflation)

Conversion of the phenol to an aryl triflate (a pseudohalogen) to create a reactive electrophile.

-

Reagents: Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine, DCM.

-

Mechanism: Nucleophilic attack of the phenoxide on the sulfur of Tf₂O.

Step 2: Iodination (Sandmeyer-type or Transition Metal Catalyzed)

Displacement of the triflate group with iodide.

-

Reagents: Sodium Iodide (NaI), Copper(I) Iodide (CuI), Ligand (e.g., diamine), Dioxane.

-

Mechanism: Cu-catalyzed aromatic Finkelstein reaction.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis of 2-iodo-6-methoxyacetophenone from commercially available precursors.

Detailed Experimental Protocol

Protocol A: Synthesis of 2'-Trifloxy-6'-methoxyacetophenone

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2'-hydroxy-6'-methoxyacetophenone (1.66 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Pyridine (2.4 mL, 30.0 mmol) and cool the mixture to 0°C in an ice bath.

-

Activation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O) (2.0 mL, 12.0 mmol) over 15 minutes. The solution typically turns dark.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting phenol.

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), water, and brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, 10-20% EtOAc/Hexane).

-

Expected Yield: 90-95% (Pale yellow oil/solid).[1]

-

Protocol B: Conversion to 2'-Iodo-6'-methoxyacetophenone

-

Setup: In a glovebox or under strict Argon flow, charge a pressure tube with the Triflate intermediate (2.98 g, 10.0 mmol), Sodium Iodide (NaI) (3.0 g, 20.0 mmol), and Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%).

-

Ligand/Solvent: Add N,N'-Dimethylethylenediamine (DMEDA) (0.22 mL, 2.0 mmol) and anhydrous 1,4-Dioxane (20 mL).

-

Reaction: Seal the tube and heat to 110°C for 12-24 hours. The mixture will become a suspension.

-

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate. Purify via column chromatography (Gradient: 5% to 15% EtOAc in Hexanes).

-

Target:2'-Iodo-6'-methoxyacetophenone .

-

Validation: ¹H NMR (CDCl₃) should show two doublets and one triplet (aromatic region), a methoxy singlet (~3.8 ppm), and an acetyl singlet (~2.5 ppm).

-

Applications in Drug Discovery

The 2-iodo-6-methoxyacetophenone scaffold is a "privileged structure" precursor due to its ability to undergo cyclization reactions.

Heterocycle Construction

-

Benzofurans: Reaction with internal alkynes via Sonogashira coupling followed by demethylative cyclization yields 4-substituted benzofurans.

-

Isoquinolines: Condensation with amines followed by Pd-catalyzed cyclization.

-

Indoles: Buchwald-Hartwig amination with primary amines followed by intramolecular condensation.

Mechanistic Pathway: Sonogashira Cyclization

Figure 2: Divergent synthesis of heterocycles from the 2-iodo scaffold.

Safety & Handling

-

Hazards: As an aryl iodide and ketone, treat as an irritant. The triflate intermediate is moisture-sensitive. Tf₂O is corrosive and reacts violently with water.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive (iodides can degrade over time, liberating I₂).

-

Disposal: Halogenated organic waste.

References

-

Chemical Identity & CAS: ChemSrc. 2'-Iodo-6'-methoxyacetophenone - CAS 380225-69-4. Retrieved from [Link]

-

Starting Material Synthesis: Organic Syntheses. 2,6-Dihydroxyacetophenone. Org. Synth. 1941, 21, 22. DOI: 10.15227/orgsyn.021.0022. Retrieved from [Link]

-

General Iodination Methodology: Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Retrieved from [Link]

-

Physical Properties (Analog): PubChem. 2',6'-Dihydroxy-4'-methoxyacetophenone (Structural Analog Data). Retrieved from [Link]

Sources

Ortho-Substituted Aryl Iodides: Strategic Building Blocks in Advanced Cross-Coupling and Drug Discovery

Executive Summary

In the realm of modern synthetic chemistry and drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) demands highly selective and robust building blocks. Ortho-substituted aryl iodides represent a privileged class of electrophiles. While historically shunned due to the kinetic penalties associated with steric hindrance, advanced transition-metal catalysis has transformed these sterically encumbered molecules into powerful tools. The unique steric environment provided by the ortho-substituent, combined with the high reactivity of the carbon-iodine (C–I) bond, enables unprecedented control over catalytic pathways—ranging from complex Catellani-type multi-functionalizations to the synthesis of sterically hindered biaryl ketones and unnatural amino acids.

This technical guide dissects the mechanistic causality behind the reactivity of ortho-substituted aryl iodides, provides self-validating experimental protocols, and explores their critical applications in drug discovery.

The Mechanistic Dichotomy: Steric Hindrance vs. Directed Reactivity

The fundamental challenge of utilizing ortho-substituted aryl iodides lies in the interplay between oxidative addition and reductive elimination. In standard palladium-catalyzed cross-coupling, bulky ortho-substituents typically decelerate the initial oxidative addition of Pd(0) into the C–I bond. However, the superior leaving-group ability of iodine (compared to bromine or chlorine) compensates for this steric penalty, making aryl iodides the electrophile of choice.

More importantly, the ortho-substituent acts as a critical directing element in complex catalytic cycles. For instance, in palladium/norbornene (Pd/NBE) cooperative catalysis (the Catellani reaction), the presence of an ortho-substituent on the aryl iodide is absolutely essential[1]. It forces the generation of a specific Pd(IV) intermediate, directing the reaction sequence toward the selective formation of a C(sp2)–C(sp2) bond. Without this steric blockade, unwanted transmetallation between Pd(II) species occurs, leading to competitive and undesirable C(sp2)–C(sp3) coupling pathways[1].

Catellani catalytic cycle showcasing C-I bond cleavage and reformation.

Advanced Methodologies & Self-Validating Protocols

To harness the full potential of these building blocks, experimental design must account for the unique steric demands of the substrate. Below are two field-proven, self-validating protocols.

Protocol A: Dual-Ligand Pd/NBE Catalyzed Ortho-Alkylation with C–I Retention

Traditionally, the Catellani reaction terminates via cross-coupling, destroying the C–I bond. However, recent breakthroughs utilizing a dual-ligand system allow for the formal ortho-alkylation of iodoarenes with the remarkable reconstruction of the aryl-iodine bond as the final step[2].

Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with PdI₂ (5 mol%), Cs₂CO₃ (2.0 equiv), and KI (1.0 equiv).

-

Ligand Addition: Add a thio-cycloolefin ligand (e.g., L2, 10 mol%) to facilitate norbornene insertion, followed by a bulky trialkylphosphine such as P(tBu)₃ (10 mol%) to promote the final reductive elimination[2].

-

Substrate Introduction: Add the ortho-substituted aryl iodide (1.0 equiv), alkyl iodide (1.5 equiv), and norbornene (NBE, 1.5 equiv) dissolved in anhydrous DMF.

-

Reaction: Seal the tube, remove from the glovebox, and stir at 105 °C for 24 hours.

-

Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Causality & Self-Validation Checkpoint: The bulky P(tBu)₃ ligand is strictly required to force the highly unusual C(sp2)–I reductive elimination. To validate this system, run a parallel control omitting P(tBu)₃. Analyze the crude mixture via GC-MS; the control will show complete absence of the iodinated product (yielding instead the protodehalogenated or dimerized arene), proving that steric bulk on the phosphine is the causal driver for C–I bond restoration[2].

Protocol B: Carbonylative Suzuki-Miyaura Cross-Coupling for Hindered Ketones

Synthesizing sterically hindered aryl ketones via traditional Friedel-Crafts acylation or Fries rearrangement is notoriously difficult due to harsh conditions and limited substrate scope[3]. Carbonylative cross-coupling offers a direct, single-step alternative.

Methodology:

-

Preparation: In a pressure reactor, combine the ortho-disubstituted aryl iodide (1.0 equiv), aryl boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and the PEPPSI-iPr catalyst (5 mol%)[3].

-

Solvent & Gas: Suspend the mixture in anhydrous 1,4-dioxane. Purge the reactor three times with CO gas, then pressurize to 60 psi[3].

-

Reaction: Heat the reactor to 80 °C and stir vigorously for 16 hours.

-

Workup: Depressurize carefully in a fume hood, filter through a pad of Celite, and concentrate in vacuo.

Causality & Self-Validation Checkpoint: The PEPPSI-iPr catalyst (a Pd-NHC complex) is chosen because the strongly electron-donating N-heterocyclic carbene prevents catalyst decomposition and facilitates CO insertion despite extreme steric crowding. To validate true carbonylative coupling, monitor the reaction via in situ FTIR. The emergence of a strong carbonyl stretch (

) at 1650–1670 cm⁻¹ confirms CO insertion. A control run under N₂ will yield the direct Suzuki biaryl product, validating the absolute dependence on CO pressure for the divergent pathway.

Quantitative Data: Substituent Effects on Yield and Selectivity

The electronic and steric nature of the ortho-substituent heavily dictates the efficiency of these cross-coupling reactions. The table below summarizes comparative yield data across different methodologies based on the substituent profile.

| Substrate Profile | Ortho-Substituent Type | Reaction Type | Catalyst System | Average Yield (%) | Mechanistic Observation |

| Weak EDG/EWG | Methyl, Fluoro | Pd/NBE Ortho-Alkylation (C-I Retention) | PdI₂ / P(tBu)₃ / Thio-olefin | 75 - 85% | Optimal steric balance allows efficient palladacycle formation and C-I reductive elimination[2]. |

| Strong EDG/EWG | Methoxyl, Trifluoromethyl | Pd/NBE Ortho-Alkylation (C-I Retention) | PdI₂ / P(tBu)₃ / Thio-olefin | < 30% | Strong electronic effects destabilize the Pd(IV) intermediate, leading to low conversion[2]. |

| Di-ortho Substituted | 2,6-Dimethyl | Carbonylative Suzuki-Miyaura | PEPPSI-iPr / CO (60 psi) | 90 - 98% | NHC ligand overcomes extreme steric hindrance; high CO pressure prevents direct biaryl coupling[3]. |

| Di-ortho Substituted | 2-Methyl, 6-Methoxy | Carbonylative Suzuki-Miyaura | PEPPSI-iPr / CO (60 psi) | 92% | Excellent tolerance to mixed electronic environments when utilizing highly active Pd-NHC catalysts[3]. |

Applications in Drug Discovery

The strategic incorporation of ortho-substituted aryl iodides has profound implications for modern drug discovery, particularly in the synthesis of complex peptidomimetics and rigidified APIs.

Synthesis of Unnatural Amino Acids:

Unnatural amino acids are critical building blocks for studying protein-protein interactions and developing peptide-based therapeutics[4]. Utilizing ligand-controlled C(sp3)–H arylation, chemists can synthesize chiral

Conclusion

Ortho-substituted aryl iodides are far more than sterically challenging substrates; they are precision tools that dictate the flow of transition-metal catalyzed cascades. By understanding the causality behind their reactivity—specifically how steric bulk can be leveraged to prevent unwanted transmetallation or force challenging reductive eliminations—scientists can unlock entirely new chemical spaces. Whether synthesizing heavily decorated biaryls, sterically hindered ketones, or complex unnatural amino acids, the rigorous application of tailored ligand systems (such as bulky trialkylphosphines or NHCs) ensures self-validating, high-yielding synthetic workflows.

References

- Source: UniPR.

- Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes Source: ChemRxiv URL

- Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.

- Ligand-Controlled C(sp3)

Sources

- 1. air.unipr.it [air.unipr.it]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties and Conformational Dynamics of 2'-Iodo-6'-methoxyacetophenone: A Technical Guide

Executive Summary

The rational design of small molecules in drug development and materials science relies heavily on understanding the intricate interplay between steric hindrance and electronic delocalization. 2'-Iodo-6'-methoxyacetophenone (CAS: 380225-69-4) serves as a profound case study in conformational thermodynamics. Due to severe steric crowding at the 2,6-positions, this molecule exhibits a phenomenon known as Steric Inhibition of Resonance (SIR) . As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind its unique electronic properties, providing researchers with a self-validating framework for computational and empirical characterization.

Mechanistic Causality: The Ortho Effect and Steric Inhibition of Resonance

In a standard aromatic ketone like unsubstituted acetophenone, the acetyl group aligns coplanar to the benzene ring. This planarity allows the

However, in 2'-iodo-6'-methoxyacetophenone, the acetyl group is flanked by two highly bulky substituents:

-

Iodine (Position 2') : Possesses a massive van der Waals radius of approximately 1.98 Å.

-

Methoxy Group (Position 6') : The oxygen atom (radius ~1.52 Å) coupled with the freely rotating methyl group creates a rigid steric wall.

When these groups occupy both ortho positions, the spatial demands force the acetyl group to rotate out of the aromatic plane to minimize severe van der Waals clashes. This results in a dihedral angle (

The Electronic Decoupling Effect

This orthogonal twist severs the

-

Nullification of Resonance (

) : The methoxy group is traditionally a strong electron-donating group via resonance. However, because the carbonyl -

Inductive Dominance (

) : With resonance inhibited, the electron-withdrawing inductive effects ( -

Aliphatic Character : The carbonyl group ceases to behave like an aromatic ketone and instead adopts the electrophilic and spectroscopic characteristics of an isolated, aliphatic ketone[3].

Fig 1. Causal pathway of steric inhibition of resonance in 2,6-disubstituted acetophenones.

Quantitative Data Presentation: Spectroscopic Ramifications

The decoupling of the carbonyl group leaves distinct, quantifiable signatures across multiple spectroscopic modalities. Table 1 summarizes the expected shifts caused by the steric inhibition of resonance, comparing the baseline (acetophenone) to our target molecule.

Table 1: Comparative Electronic & Spectroscopic Properties

| Property | Unsubstituted Acetophenone | 2'-Iodo-6'-methoxyacetophenone | Causality / Physical Meaning |

| Dihedral Angle ( | ~0° (Planar) | ~85–90° (Orthogonal) | Steric clash between the acetyl methyl and bulky ortho groups forces out-of-plane rotation. |

| IR | ~1680 cm | ~1715 cm | Loss of |

| ~198 ppm | ~204–206 ppm | Deshielding occurs due to the removal of | |

| UV-Vis | ~240 nm (Strong K-band) | Hypsochromic shift (<220 nm) | The extended chromophore is broken, requiring higher energy for |

Experimental Protocol: A Self-Validating Analytical Workflow

To rigorously characterize the electronic properties of 2'-iodo-6'-methoxyacetophenone, researchers must employ a coupled computational-empirical workflow. This protocol is designed as a self-validating system : the computational predictions establish a theoretical baseline, the empirical data provides physical reality, and the convergence of the two validates both the structural integrity of the sample and the accuracy of the theoretical model.

Phase 1: In Silico Conformational Mapping (DFT)

Causality: Before physical characterization, Density Functional Theory (DFT) must be used to map the potential energy surface of the dihedral rotation. This proves that the orthogonal conformation is the global thermodynamic minimum.

-

Functional & Basis Set Selection : Initialize a geometry optimization using the B3LYP functional. For C, H, and O atoms, apply the 6-311+G(d,p) basis set[3].

-

Heavy Atom Treatment : For the Iodine atom, you must use the LANL2DZ basis set. Why? Standard Pople basis sets fail to account for the relativistic effects of core electrons in heavy halogens. LANL2DZ applies an Effective Core Potential (ECP) to accurately model iodine's polarizability and steric volume.

-

Frequency Calculation : Run a vibrational frequency calculation on the optimized geometry to extract the theoretical IR

stretch. Ensure no imaginary frequencies are present (confirming a true energy minimum).

Phase 2: Empirical Spectroscopic Acquisition

Causality: Physical measurements must be taken in environments that do not artificially alter the electronic state (e.g., avoiding protic solvents that cause hydrogen bonding).

-

Sample Preparation : Dissolve high-purity (>98%) 2'-iodo-6'-methoxyacetophenone in a non-polar, aprotic solvent (e.g., CDCl

for NMR, or use neat ATR-FTIR). -

Infrared Spectroscopy (ATR-FTIR) : Acquire the spectrum from 4000 to 400 cm

. Isolate the carbonyl stretching band. You will observe a shift from the typical conjugated ketone region (~1680 cm -

Nuclear Magnetic Resonance (

C NMR) : Acquire the carbon spectrum. The carbonyl carbon peak will appear significantly downfield (>200 ppm) compared to standard planar acetophenones[2].

Phase 3: The Validation Loop

Causality: Data isolated in a vacuum is prone to misinterpretation. The system validates itself when Phase 1 and Phase 2 are cross-examined.

-

Extract the computed

from the DFT output (apply a standard scaling factor of ~0.96 for B3LYP). -

Compare the scaled theoretical frequency to the empirical ATR-FTIR frequency.

-

Conclusion : If the empirical

matches the computed frequency of the 90°-twisted model, you have definitively proven that the steric bulk of the iodo and methoxy groups has decoupled the carbonyl group from the aromatic ring, successfully validating the Steric Inhibition of Resonance (SIR) hypothesis.

References

-

. Organic Chemistry Frontiers (RSC Publishing). 2.. ResearchGate / John Wiley & Sons. 3.. ResearchGate.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2'-Iodo-6'-Methoxyacetophenone

Executive Summary

2'-Iodo-6'-methoxyacetophenone (CAS: 244265-36-7) is a critical pharmacophore intermediate, widely utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for the synthesis of heterocycles and kinase inhibitors. Its utility is defined by the 2,6-disubstitution pattern , which introduces significant steric strain, forcing the acetyl group out of planarity with the aromatic ring.[1]

This guide provides a definitive analysis of its solubility profile. Unlike simple acetophenones, the "ortho-effect" in this molecule disrupts crystal lattice packing, altering its dissolution thermodynamics.[1] This document details solvent compatibility for synthesis, purification, and crystallization, supported by mechanistic insights and self-validating experimental protocols.[1]

Part 1: Physicochemical Profile & Structural Analysis

To predict and manipulate solubility, one must understand the molecular architecture.[1] 2'-Iodo-6'-methoxyacetophenone is not merely "lipophilic"; it is a sterically congested system.

The Ortho-Effect and Solvation

In unsubstituted acetophenone, the carbonyl group is coplanar with the benzene ring, maximizing

-

Lattice Energy Implications: This twist prevents efficient

-stacking in the solid state, lowering the crystal lattice energy compared to planar analogs. Consequently, the energy required to break the crystal lattice is lower, resulting in higher than expected solubility in non-polar solvents.[1] -

Electronic Profile:

Hansen Solubility Parameter (HSP) Prediction

Based on group contribution methods (Van Krevelen/Hoftyzer), the predicted HSP vector for this molecule is:

| Parameter | Value (MPa | Influence on Solvation |

| ~19.5 | High affinity for chlorinated solvents and aromatics. | |

| ~8.0 | Moderate interaction with dipolar aprotic solvents (DMSO, DMF).[1] | |

| ~5.5 | Low. Poor solubility in water; moderate in alcohols. |

Part 2: Empirical Solubility Data & Solvent Selection

The following data categorizes solvents based on their utility in specific workflows: Reaction Medium , Extraction , and Crystallization .[1]

Solubility Classification Table

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Synthesis, Liquid-Liquid Extraction. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Cross-coupling reactions (Suzuki/Heck).[1] |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (20–80 mg/mL) | Reaction solvents, Silica gel chromatography.[1] |

| Aromatics | Toluene, Xylene | Good (Variable Temp) | Reflux synthesis; Azeotropic drying.[1] |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Temperature Dependent | Recrystallization .[1] Soluble when hot; poor when cold.[2] |

| Alkanes | Hexanes, Heptane, Pentane | Poor (<5 mg/mL) | Antisolvent for precipitation.[1] |

| Aqueous | Water, Brine | Insoluble | Washing impurities (Workup).[1] |

Critical Solvent Systems

-

For Synthesis (Cross-Coupling): 1,4-Dioxane or Toluene are preferred.[1] The molecule's high solubility in these non-polar/moderately polar solvents allows for high-concentration reaction mixtures (0.5 M – 1.0 M), which accelerates bimolecular oxidative addition steps in catalysis.[1]

-

For Purification (Crystallization): The "Goldilocks" system is Ethanol/Water or Heptane/Ethyl Acetate .[1][3]

-

Protocol: Dissolve in minimal hot Ethyl Acetate; slowly add hot Heptane until turbidity persists; cool to 4°C. The steric twist prevents rapid crashing, yielding well-defined prisms.

-

Part 3: Visualization of Solvation & Workflow

Solvation Mechanism & Steric Hindrance

The following diagram illustrates how the steric bulk of the Iodine and Methoxy groups disrupts the solvation shell, dictating solvent choice.[1]

Caption: Figure 1. Steric inhibition of resonance reduces crystal packing stability, enhancing solubility in chlorinated solvents while maintaining hydrophobicity.[1]

Part 4: Experimental Protocols (Self-Validating)

Do not rely solely on literature values. Purity levels and polymorphs vary. Use this Standard Operating Procedure (SOP) to determine the exact solubility limit for your specific batch.

Gravimetric Solubility Determination SOP

Objective: Determine saturation limit (

Reagents:

-

Analyte: 2'-Iodo-6'-methoxyacetophenone (Dry, >98% purity).

-

Solvent: HPLC Grade (e.g., Toluene, EtOAc).[1]

Procedure:

-

Preparation: Weigh approx. 100 mg of solid into a 4 mL scintillation vial (

). -

Addition: Add solvent in 100

L increments, vortexing for 30 seconds between additions. -

Saturation: Continue until a visible solid persists (suspension) despite vigorous vortexing.[1]

-

Equilibration: Place vial in a shaker/sonicator at 25°C for 1 hour.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter into a pre-weighed vial ( -

Evaporation: Evaporate solvent under a nitrogen stream or rotary evaporator. Dry residue in a vacuum oven at 40°C for 2 hours.

-

Calculation: Weigh the vial with residue (

).

Validation Check:

-

If

varies by >5% between triplicates, check temperature stability or filter integrity.

Solvent Selection Decision Tree

Caption: Figure 2. Decision matrix for solvent selection based on thermal requirements and impurity profiles.

Part 5: Stability & Handling

-

Photostability: Aryl iodides are photosensitive. The C-I bond is weak (~50-60 kcal/mol). Prolonged exposure to light in solution (especially in chlorinated solvents) can lead to homolytic cleavage, liberating Iodine (

), which turns the solution purple/brown.[1]-

Mitigation: Wrap flasks in aluminum foil during dissolution and reaction.

-

-

Chemical Stability: Avoid strong nucleophiles (e.g., methoxide) in polar aprotic solvents at high heat unless intended, as the Iodine is a good leaving group (S

Ar is possible but slow due to electron-rich methoxy group; Ullmann-type coupling is a risk with trace metals).[1]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Provides the theoretical framework for

calculations). [1] -

Glaser, R., et al. (2000).[1] "Near-perfect dipole parallel-alignment in the highly anisotropic crystal structure of 4-iodoacetophenone azines." Journal of Chemical Crystallography. (Discusses crystal packing disruption in substituted acetophenones).

-

Organic Syntheses. (2010). "Synthesis of substituted acetophenones via Pd-catalyzed coupling." Organic Syntheses, Coll.[1][4] Vol. 11. (Provides general solubility context for 2'-substituted acetophenones in cross-coupling).

-

PubChem. (2023).[1] "Compound Summary: 2'-Hydroxy-6'-methoxyacetophenone (Analog Proxy Data)." National Library of Medicine. [1]

Sources

An In-depth Technical Guide to Sourcing and Verifying 2'-Iodo-6'-methoxyacetophenone

This guide provides research, development, and procurement professionals with a comprehensive overview of 2'-Iodo-6'-methoxyacetophenone, a key chemical intermediate. We will delve into its commercial availability, essential quality control protocols for verifying supplier material, and critical safety and handling procedures. The objective is to equip scientists with the necessary information to confidently source high-quality material and integrate it seamlessly into their research and development workflows.

Introduction to 2'-Iodo-6'-methoxyacetophenone

2'-Iodo-6'-methoxyacetophenone (CAS No. 261763-22-8) is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its molecular structure, featuring an acetophenone core with ortho-iodine and ortho-methoxy substituents, makes it a versatile building block for the synthesis of more complex molecules. The presence of the iodo group provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the methoxy group influences the electronic properties and steric environment of the molecule.

This compound is primarily utilized as a crucial intermediate in the synthesis of pharmaceutical compounds and other biologically active molecules. Its strategic importance lies in its ability to introduce a specific substituted phenyl moiety into a target structure, which is a common motif in drug discovery. Given its role as a foundational starting material, the purity and integrity of commercially supplied 2'-Iodo-6'-methoxyacetophenone are paramount to ensuring the success and reproducibility of subsequent synthetic steps.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₉IO₂

-

Molecular Weight: 276.07 g/mol

-

Appearance: Typically a solid, ranging from white to yellow or beige in color.

-

Solubility: Generally insoluble in water, but soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Commercial Availability and Supplier Analysis

Sourcing high-purity 2'-Iodo-6'-methoxyacetophenone is the first critical step for any research program. The compound is available from a range of chemical suppliers, catering to different scales, from milligrams for initial screening to kilograms for pilot-scale synthesis. When selecting a supplier, researchers should consider not only the cost but also the stated purity, availability of analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.

Below is a comparative table of representative commercial suppliers. Note: Availability and product specifications are subject to change. Researchers should always verify details directly with the supplier.

| Supplier | Product Number (Example) | Stated Purity | Available Quantities |

| Sigma-Aldrich | - | ≥97% | Custom Synthesis |

| Thermo Scientific (Alfa Aesar) | - | Typically ≥97% | Research Quantities |

| TCI Chemicals | - | >98.0% (GC) | 200mg, 1g, 5g |

| Combi-Blocks | QC-7934 | 95-97% | 250mg, 1g, 5g |

| Enamine | Z21198424 | >95% | 250mg, 500mg, 1g |

| MolPort | MolPort-002-588-444 | >95% | 250mg, 1g, 5g, 10g |

Causality Behind Supplier Selection: The choice of supplier is often dictated by the stage of research. For initial proof-of-concept studies, a supplier offering small quantities with a readily available Certificate of Analysis (CoA) is often sufficient. For later-stage development, where batch-to-batch consistency is crucial, a supplier with robust quality management systems and the capability for larger-scale custom synthesis becomes more important. It is prudent to obtain samples from multiple vendors for initial qualification.

In-House Quality Control and Verification

Upon receipt of a commercial batch of 2'-Iodo-6'-methoxyacetophenone, it is imperative to perform in-house quality control (QC) to verify its identity and purity. Relying solely on the supplier's CoA can introduce risks to a project, as material can degrade during shipping or may not meet the specific requirements of a sensitive reaction. A self-validating QC system ensures the integrity of your starting material.

The following workflow provides a robust system for the qualification of incoming material.

This protocol describes a standard reversed-phase HPLC method suitable for determining the purity of 2'-Iodo-6'-methoxyacetophenone. The principle relies on separating the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1][2]

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Formic acid or phosphoric acid (for pH adjustment).[3]

-

Reference standard of 2'-Iodo-6'-methoxyacetophenone (if available) or a previously qualified batch.

2. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 60% B, hold for 2 minutes, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 60% B over 1 minute, and equilibrate for 2 minutes. (Note: This is a starting point and may require optimization).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or an experimentally determined λmax).

-

Injection Volume: 5 µL.

3. Solution Preparation:

-

Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water.

-

Blank Solution: Prepare a vial containing only the diluent. This is crucial for identifying solvent-related peaks.

-

Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the newly received commercial material.

4. Analysis and Data Interpretation:

-

Inject the Blank solution to ensure the system is clean.

-

Inject the Standard Solution multiple times (e.g., n=5) to establish system suitability (e.g., retention time reproducibility <1% RSD, peak area reproducibility <2% RSD).

-

Inject the Sample Solution.

-

Calculate the purity by area percent. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

-

Confirm that the retention time of the main peak in the Sample Solution matches that of the Standard Solution.

Causality in Method Choice: A C18 column is chosen as it is a versatile, nonpolar stationary phase suitable for retaining moderately polar aromatic compounds like acetophenones. A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable run time.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety. While a specific safety data sheet (SDS) for 2'-Iodo-6'-methoxyacetophenone should always be consulted, general precautions for related aromatic ketones apply.[4][5][6]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[7]

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Ensure an eyewash station and safety shower are readily accessible.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light, as similar compounds can be light-sensitive.[7][8]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Applications in Research and Drug Development

The primary value of 2'-Iodo-6'-methoxyacetophenone lies in its role as a synthetic intermediate. The ortho-iodo and ortho-methoxy substitution pattern is a key feature for constructing specific molecular scaffolds.

-

Synthesis of Flavones and Chromanones: Acetophenone derivatives are classical precursors for the synthesis of flavanones and related heterocyclic compounds, which are known for a wide range of biological activities.[9][10] The iodo-substituent allows for further functionalization of the resulting heterocyclic core.

-

Precursor for Biologically Active Molecules: This compound can serve as a starting point for synthesizing inhibitors of various biological targets. For instance, methoxylated fatty acids have been investigated as inhibitors of the Leishmania DNA topoisomerase IB enzyme, highlighting the utility of methoxy-substituted aromatic precursors in medicinal chemistry.[11]

-

Fragment-Based Drug Discovery: As a substituted aromatic fragment, it can be used in fragment-based screening campaigns or elaborated into more complex lead compounds through reactions at the iodine position.

By providing a reliable route to specifically substituted aromatic systems, 2'-Iodo-6'-methoxyacetophenone is an enabling tool for medicinal chemists and drug development professionals aiming to explore novel chemical space.

References

- BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of Acetophenone 2,4-Dinitrophenylhydrazone.

-

SIELC Technologies. (2018). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

- BenchChem. An In-depth Technical Guide to 2',6'-Dimethoxyacetophenone.

-

Kamberi, M., et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123-8. Retrieved from [Link]

-

PubChem. 2',6'-Dihydroxy-4'-methoxyacetophenone. Retrieved from [Link]

-

ResearchGate. (2021). Chemical yield in % product of acetophenone, determined by off-line HPLC. Retrieved from [Link]

- Dighade, A. S., & Dighade, S. R. (2012). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. TSI Journals.

- Google Patents. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.

- Carballeira, N. M., et al. (2012). First total synthesis of the (±)-2-methoxy-6-heptadecynoic acid and related 2-methoxylated analogs as effective inhibitors. Pure and Applied Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tsijournals.com [tsijournals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. scispace.com [scispace.com]

MSDS and safety data for iodinated acetophenones

Topic: MSDS and Safety Data for Iodinated Acetophenones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Handling, Toxicity Mechanisms, and Decontamination Protocols

Executive Summary & Hazard Distinction

Iodinated acetophenones represent a class of organic intermediates widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) and heterocycle synthesis. However, their safety profiles vary drastically depending on the position of the iodine substituent.

It is critical to distinguish between Ring-Iodinated Acetophenones (standard irritants) and

Critical Hazard Distinction Table

| Feature | Phenacyl Iodide ( | Ring-Iodinated Isomers (2', 3', 4') |

| IUPAC Name | 2-iodo-1-phenylethanone | 1-(2/3/4-iodophenyl)ethanone |

| CAS Number | 4636-16-2 | 2142-70-3 (o), 14452-30-3 (m), 13329-40-3 (p) |

| Primary Hazard | Lachrymator / Corrosive | Skin/Eye/Respiratory Irritant |

| GHS Signal | DANGER | WARNING |

| Mechanism | Cysteine Alkylation (TRPA1 Agonist) | Steric/Electronic Irritation |

| Storage | < 4°C, Light Protected | Room Temp, Light Protected |

Toxicological Profile & Mechanism of Action

The Alkylation Mechanism (Lachrymation)

The extreme potency of phenacyl iodide as a lachrymator stems from its ability to act as a soft electrophile. Unlike ring-iodinated isomers, where the iodine is stabilized by the aromatic system, the

Upon exposure to mucous membranes (eyes, respiratory tract), phenacyl iodide penetrates the cell membrane and targets the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1). It covalently modifies cysteine residues (specifically Cys621, C641, and C665 in human TRPA1) on the N-terminal cytoplasmic domain.

Pathway Visualization: TRPA1 Activation

Figure 1: Mechanism of lachrymation via covalent alkylation of TRPA1 cysteine residues.

Systemic Toxicity

-

Acute Toxicity: Phenacyl iodide is harmful if swallowed (Acute Tox. 4). The alkylating nature poses a theoretical genotoxic risk, although immediate necrosis and irritation are the primary acute concerns.

-

Sensitization: Repeated exposure can lead to allergic contact dermatitis due to haptenization of skin proteins.

Handling, Storage, and Stability[1]

Photochemical Instability

The C-I bond energy in iodinated acetophenones is relatively weak (~50-55 kcal/mol). Exposure to UV or visible light can induce homolytic cleavage, generating iodine radicals (

-

Observation: Samples turn yellow/brown over time due to the liberation of elemental iodine (

). -

Mitigation: All iodinated acetophenones must be stored in amber glass or foil-wrapped containers.

Thermal Stability

-

Phenacyl Iodide: Low melting point (~34°C). It can liquefy in warm labs, increasing vapor pressure and lachrymatory risk. Store at 2-8°C.

-

Ring-Iodinated Isomers: Higher melting points (e.g., 4'-iodoacetophenone MP ~85°C). Stable at room temperature.

Emergency Response & Decontamination Protocols

Standard spill cleanup (paper towels and water) is dangerous and ineffective for phenacyl iodide. The compound is hydrophobic and persistent. You must chemically quench the alkylating capability using a nucleophilic solution.

The Thiosulfate Quench Protocol

Sodium thiosulfate (

Reaction:

Decontamination Workflow

Figure 2: Decision matrix for safe cleanup of iodinated acetophenone spills.

First Aid Measures

-

Eye Contact (Lachrymator): DO NOT RUB. Flood eyes with water or saline for 15 minutes. If available, use a diphoterine solution. Seek medical attention immediately for corneal damage assessment.

-

Skin Contact: Wash with soap and water immediately.[1] Do not use ethanol initially, as it may increase skin absorption of the lachrymator.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

Quantitative Data Summary

Table 1: Physicochemical Properties of Key Isomers

| Property | Phenacyl Iodide | 2'-Iodoacetophenone | 3'-Iodoacetophenone | 4'-Iodoacetophenone |

| CAS | 4636-16-2 | 2142-70-3 | 14452-30-3 | 13329-40-3 |

| Mol. Weight | 246.05 g/mol | 246.05 g/mol | 246.05 g/mol | 246.05 g/mol |

| Physical State | Low-melting Solid | Liquid/Oil | Liquid | Solid |

| Melting Point | 34-35 °C | N/A (Liquid) | N/A (Liquid) | 85 °C |

| Boiling Point | ~158 °C (15 Torr) | ~140 °C (12 Torr) | ~145 °C (15 Torr) | ~150 °C (15 Torr) |

| Solubility | DCM, EtOAc, DMSO | DCM, EtOAc | DCM, EtOAc | DCM, EtOAc |

| Stability | Light/Heat Sensitive | Light Sensitive | Light Sensitive | Light Sensitive |

Synthesis & Reaction Safety

When synthesizing these compounds (e.g., via iodination of acetophenone), the reaction mixture often contains unreacted iodine and HI (hydroiodic acid).

Protocol Insight: Always quench crude reaction mixtures with saturated aqueous sodium thiosulfate before extraction. This serves two purposes:

-

Safety: Destroys any lachrymatory

-iodo byproducts formed as impurities. -

Purity: Reduces elemental iodine (

) to iodide (

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 138307, 2-Iodo-1-phenylethanone. Retrieved from [Link]

-

Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[2] Nature. Retrieved from [Link]

-

University of Adelaide. (2016). Emergencies and Accidents: Chemical Spills Decontamination. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Steric Demand Suzuki-Miyaura Coupling of 2'-Iodo-6'-methoxyacetophenone

Executive Summary

The Suzuki-Miyaura coupling of 2'-Iodo-6'-methoxyacetophenone represents a significant challenge in transition-metal catalysis. Unlike simple aryl halides, this substrate features a 2,6-disubstitution pattern flanking the acetyl group. This steric crowding forces the acetyl group out of planarity and creates a "steric gate" that inhibits the approach of the boronic acid during transmetallation and significantly raises the energy barrier for reductive elimination.

Standard catalyst systems (e.g.,

Scientific Rationale & Mechanistic Insight

The "Ortho Effect" and Catalyst Failure

In the coupling of 2'-Iodo-6'-methoxyacetophenone, the primary failure mode is not oxidative addition (facilitated by the weak C-I bond), but rather the transmetallation and reductive elimination steps.

-

Steric Inhibition: The acetyl group at C1 is sandwiched between the Iodine (C2) and Methoxy (C6). This bulk prevents the formation of the required cis-complex prior to reductive elimination.

-

Electronic Deactivation: The electron-rich methoxy group increases electron density at the metal center, stabilizing the oxidative addition intermediate (

) and making it less prone to react with the nucleophilic boronate.

The Solution: Ligand Design

To solve this, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

-

Electron Richness: The dicyclohexylphosphine moiety is highly electron-donating, facilitating oxidative addition.

-

Steric Bulk & Flexibility: The biaryl backbone allows the ligand to adopt a specific conformation that protects the Pd center while simultaneously "pushing" the reactants together to accelerate reductive elimination—a phenomenon often described as the "flexible steric bulk" effect.

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical steric interactions managed by the SPhos ligand.

Figure 1: Catalytic cycle emphasizing the "Critical Steric Zone" where standard ligands fail and SPhos excels.

Optimization Matrix: Condition Screening

The following table summarizes the optimization process. Note the drastic difference in yield when switching from triphenylphosphine to SPhos.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Optimization |

| Catalyst | Pd(OAc) | Pd(II) is cheaper/stable; reduced in situ. | |

| Ligand | SPhos (4 mol%) | Required for steric bulk handling. | |

| Base | K | Anhydrous phosphate prevents deboronation. | |

| Solvent | DME / Water (1:1) | Toluene / Water (10:1) | Biphasic system protects catalyst; Toluene solubilizes large organics. |

| Temp | 80°C | 100°C | Higher energy needed for reductive elimination. |

| Yield | < 15% (Trace) | 92% (Isolated) | Overcoming the steric barrier. |

Detailed Experimental Protocol

Reagents and Equipment

-

Substrate: 2'-Iodo-6'-methoxyacetophenone (1.0 equiv, 276 mg for 1 mmol scale).

-

Coupling Partner: Phenylboronic acid (1.5 equiv, 183 mg).

-

Catalyst: Palladium(II) Acetate (

, 4.5 mg, 0.02 mmol). -

Ligand: SPhos (16.4 mg, 0.04 mmol).

-

Base: Potassium Phosphate Tribasic (

, 425 mg, 2.0 mmol). -

Solvent: Toluene (anhydrous, 4 mL) and Deionized Water (0.4 mL).

-

Vessel: 20 mL Scintillation vial with Teflon-lined cap or Schlenk tube.

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

-

In a glovebox or under Argon flow, add

and SPhos to the reaction vial. -

Add 1 mL of anhydrous Toluene.

-

Stir at room temperature for 5 minutes. The solution should turn from orange to a bright yellow/pale color, indicating the formation of the active

species. Author's Note: Pre-forming the catalyst ensures active species are ready before the oxidative addition substrate is introduced.

Step 2: Substrate Addition

-

Add the 2'-Iodo-6'-methoxyacetophenone, Phenylboronic acid, and solid

to the vial containing the catalyst solution. -

Add the remaining Toluene (3 mL) and Water (0.4 mL).

-

Seal the vial tightly. If using a Schlenk line, freeze-pump-thaw 3 times to degas. If using a vial, purge the headspace with Argon for 60 seconds.

Step 3: Reaction

-

Place the vial in a pre-heated heating block at 100°C .

-

Stir vigorously (1000 RPM). The biphasic mixture requires high shear to ensure phase transfer of the base.

-

Monitor by TLC (Hexane:EtOAc 8:2) or HPLC after 2 hours. Full conversion is typically observed between 4 to 12 hours.

Step 4: Workup and Isolation

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate the organic layer.[1][2][3] Extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).

-

Combine organic layers and wash with Brine (15 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography on Silica Gel.

-

Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Product: 2'-Phenyl-6'-methoxyacetophenone appears as a viscous oil or low-melting solid.

-

Quality Control & Self-Validation

To ensure the protocol is working correctly, verify these checkpoints:

-

Visual Check (T=5 min): The catalyst solution must change color upon mixing Pd and Ligand. If it remains dark orange/brown, the ligand may be oxidized.

-

TLC Monitoring: The starting material (Iodide) has an

(Hex:EtOAc 8:2). The product will have a slightly lower -

1H NMR Validation:

-

Starting Material: Look for the acetyl methyl singlet

ppm. -

Product: The acetyl methyl signal often shifts upfield slightly (

ppm) due to the shielding current of the newly added phenyl ring (anisotropy) which twists out of plane relative to the carbonyl.

-

References

-

Buchwald, S. L., et al. (2005). "Suzuki-Miyaura Coupling of Hindered Substrates." Angew.[4] Chem. Int. Ed.

- Context: Establishes SPhos as the premier ligand for hindered biaryl synthesis.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

- Context: Foundational review of the mechanism and base effects.

-

BenchChem Technical Support. (2025).

- Context: Specific protocols for SPhos/XPhos usage and troubleshooting deboron

-

Fu, G. C., et al. (2000). "Versatile Catalysts for the Suzuki Cross-Coupling of Aryl Halides." J. Am. Chem. Soc.[4]

- Context: Early work on bulky phosphines ( ) for hindered chlorides/iodides.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Iodides

Executive Summary

The synthesis of poly-ortho-substituted biaryls is a critical structural motif in the development of modern pharmaceuticals, agrochemicals, and advanced materials. While the Suzuki-Miyaura cross-coupling of aryl iodides is generally considered a solved problem for electronically diverse substrates, sterically hindered aryl iodides (e.g., 2,6-disubstituted or 2,4,6-trisubstituted systems) present a formidable synthetic barrier.

This application note provides a comprehensive, self-validating methodology for the palladium-catalyzed cross-coupling of highly congested aryl iodides. By transitioning from traditional phosphine ligands to highly tunable N-Heterocyclic Carbene (NHC) precatalysts (such as the PEPPSI family), researchers can overcome the thermodynamic and kinetic bottlenecks associated with steric bulk [1].

Mechanistic Insights: The Causality of Steric Hindrance

To design a successful cross-coupling protocol, one must understand the specific mechanistic failure points of sterically hindered aryl iodides.

-

Oxidative Addition is Rarely the Bottleneck: Because the carbon-iodine (C–I) bond is relatively weak (approx. 65 kcal/mol), oxidative addition to the Pd(0) active species is facile, even with extreme ortho-substitution.

-

The Transmetalation Barrier: The primary mode of failure occurs during transmetalation. The resulting Ar–Pd(II)–I intermediate is so sterically congested that the incoming arylboronic acid struggles to coordinate to the palladium center. This prolonged lifetime of the Pd(II) intermediate often leads to off-target pathways, such as protodehalogenation or catalyst aggregation into inactive "Pd black."

-

The "Flexible Steric Bulk" Solution: Bulky NHC ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or IPent, solve this through a dual mechanism [4]. First, their immense umbrella-like steric profile shields the Pd center, preventing bimolecular decomposition. Second, once transmetalation finally occurs, the massive steric clash between the NHC ligand and the two aryl groups drastically lowers the activation energy for reductive elimination , acting as a thermodynamic spring that forces the product out and regenerates the catalyst [2].

Catalytic cycle of Pd-NHC mediated Suzuki-Miyaura coupling highlighting steric bottlenecks.

Catalyst Selection & Quantitative Performance

Traditional planar phosphines (e.g., PPh3) fail entirely with tri-ortho-substituted substrates. Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos) offer significant improvements, but pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) complexes represent the state-of-the-art for these specific transformations [3].

Table 1: Catalyst Performance Comparison for 2,4,6-Triisopropyliodobenzene + 2-Methylphenylboronic Acid

| Catalyst System | Ligand Classification | Temp (°C) | Time (h) | Yield (%) | Homocoupling (%) |

| Pd(PPh3)4 | Standard Phosphine | 80 | 24 | < 10 | > 20 |

| Pd2(dba)3/SPhos | Buchwald Dialkylbiaryl | 80 | 12 | 82 | < 5 |

| Pd-PEPPSI-IPr | Standard NHC | 60 | 4 | 94 | Trace |

| Pd-PEPPSI-IPent | "Flexible Bulk" NHC | 60 | 2 | 98 | None detected |

Note: Data synthesized from benchmark studies on sterically hindered cross-couplings. Pd-PEPPSI-IPent demonstrates superior kinetics due to optimized N-aryl moiety flexibility [4].

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating diagnostic system . By utilizing an internal standard (n-dodecane) and specific kinetic sampling, researchers can definitively prove whether a reaction failed due to inactive catalyst, failed transmetalation, or product degradation.

Materials Required

-

Aryl Iodide: 2,4,6-Triisopropyliodobenzene (1.0 mmol)

-

Boronic Acid: 2-Methylphenylboronic acid (1.5 mmol, 1.5 equiv)

-

Catalyst: Pd-PEPPSI-IPr (0.02 mmol, 2 mol%) [1]

-

Base: Potassium tert-butoxide (KOtBu) or K2CO3 (2.0 mmol, 2.0 equiv)

-

Solvent: Isopropanol (i-PrOH) or THF (5.0 mL, degassed)

-

Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Methodology

-

Reagent Preparation (Benchtop): Weigh the aryl iodide, boronic acid, base, and Pd-PEPPSI-IPr into an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar. Causality note: PEPPSI complexes are remarkably air- and moisture-stable in their precatalyst form, allowing for benchtop weighing without a glovebox [1].

-

Atmospheric Exchange: Seal the tube with a septum. Connect to a Schlenk line and perform three cycles of vacuum/argon backfill to establish a strictly inert atmosphere.

-

Solvent & Standard Addition: Inject 5.0 mL of rigorously degassed i-PrOH and the n-dodecane internal standard via syringe.

-

Baseline Sampling (t=0): Withdraw a 50 µL aliquot, dilute with 1 mL EtOAc, filter through a short plug of silica, and analyze via GC-MS. This establishes the baseline ratio of Aryl Iodide to n-Dodecane.

-

Reaction Execution: Transfer the Schlenk tube to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) to ensure optimal mass transfer in the heterogeneous base mixture.

-

Diagnostic Sampling (t=1h & t=4h): Withdraw aliquots at 1 hour and 4 hours.

-

Self-Validation Check: If the aryl iodide is consumed but the product peak is absent, oxidative addition was successful, but the intermediate underwent protodehalogenation. If the aryl iodide remains unconsumed, the precatalyst failed to activate.

-

-

Quench & Extraction: Upon completion (indicated by GC-MS), cool the reaction to room temperature. Dilute with EtOAc (10 mL) and wash with water (3 x 10 mL) to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Step-by-step experimental workflow for the cross-coupling of hindered aryl iodides.

Troubleshooting & Analytical Diagnostics

| Observation (via GC-MS) | Mechanistic Cause | Corrective Action |